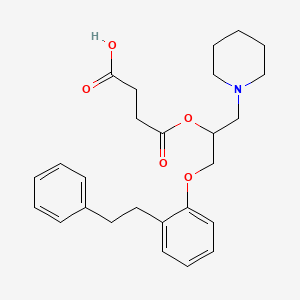
6-Chloro-1,3-diphenyl-2-methylimidazo(4,5-b)quinoxalinium, 4-methylbenzenesulfonic acid salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1,3-diphenyl-2-methylimidazo(4,5-b)quinoxalinium, 4-methylbenzenesulfonic acid salt is a complex organic compound that belongs to the class of imidazoquinoxalines This compound is characterized by its unique structure, which includes a chloro-substituted imidazoquinoxaline core and a 4-methylbenzenesulfonic acid salt moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,3-diphenyl-2-methylimidazo(4,5-b)quinoxalinium, 4-methylbenzenesulfonic acid salt typically involves multi-step organic reactions. The process begins with the formation of the imidazoquinoxaline core through a condensation reaction between appropriate precursors. This is followed by the introduction of the chloro and phenyl groups via electrophilic substitution reactions. The final step involves the formation of the 4-methylbenzenesulfonic acid salt through a neutralization reaction with 4-methylbenzenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,3-diphenyl-2-methylimidazo(4,5-b)quinoxalinium, 4-methylbenzenesulfonic acid salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazoquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted imidazoquinoxalines, which can be further functionalized for specific applications.
Scientific Research Applications
6-Chloro-1,3-diphenyl-2-methylimidazo(4,5-b)quinoxalinium, 4-methylbenzenesulfonic acid salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 6-Chloro-1,3-diphenyl-2-methylimidazo(4,5-b)quinoxalinium, 4-methylbenzenesulfonic acid salt involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, leading to the inhibition of key biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core but differ in the fused ring structure.
Imidazo[1,2-a]quinoxalines: Closely related compounds with variations in the substituents on the quinoxaline ring.
Indole Derivatives: Compounds with an indole core that exhibit similar biological activities.
Uniqueness
6-Chloro-1,3-diphenyl-2-methylimidazo(4,5-b)quinoxalinium, 4-methylbenzenesulfonic acid salt is unique due to its specific substitution pattern and the presence of the 4-methylbenzenesulfonic acid salt moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
25983-11-3 |
|---|---|
Molecular Formula |
C29H24ClN4O3S- |
Molecular Weight |
544.0 g/mol |
IUPAC Name |
6-chloro-2-methyl-1,3-diphenyl-2H-imidazo[4,5-b]quinoxaline;4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H17ClN4.C7H8O3S/c1-15-26(17-8-4-2-5-9-17)21-22(27(15)18-10-6-3-7-11-18)25-20-14-16(23)12-13-19(20)24-21;1-6-2-4-7(5-3-6)11(8,9)10/h2-15H,1H3;2-5H,1H3,(H,8,9,10)/p-1 |
InChI Key |
PNYFJGVXDUIBIM-UHFFFAOYSA-M |
Canonical SMILES |
CC1N(C2=NC3=C(C=C(C=C3)Cl)N=C2N1C4=CC=CC=C4)C5=CC=CC=C5.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Bromo-3-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13127910.png)




![1'-Benzyl-4-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B13127958.png)

![8-Bromo-4-(methylthio)-7-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine](/img/structure/B13127974.png)

![Methyl2-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13127980.png)

